3-Hydroxythiophene-2-carbaldehyde

Beschreibung

Significance of Thiophene (B33073) Heterocycles in Contemporary Synthetic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in modern synthetic chemistry. wisdomlib.org Its unique electronic and structural properties make it a versatile scaffold in the development of pharmaceuticals, agrochemicals, and organic electronic materials. numberanalytics.com The thiophene nucleus is a common feature in numerous biologically active compounds, often serving as a bioisostere for a benzene (B151609) ring, meaning it can replace a benzene ring in a molecule without a significant loss of biological activity. rroij.comwikipedia.org This is exemplified by non-steroidal anti-inflammatory drugs (NSAIDs) like lornoxicam, which is a thiophene analog of piroxicam. rroij.com

The reactivity of the thiophene ring allows for a variety of chemical modifications, including electrophilic substitution and metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of functionalized molecules. numberanalytics.com Thiophene derivatives have shown a remarkable range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. nih.gov Commercially available drugs containing a thiophene moiety include tioconazole, sertaconazole, and dorzolamide. nih.gov

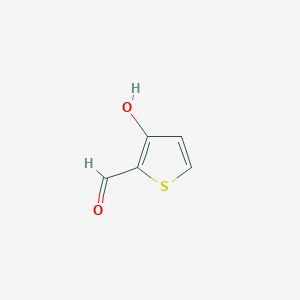

Molecular Architecture and Distinctive Functional Groups of 3-Hydroxythiophene-2-carbaldehyde

This compound is a bifunctional thiophene derivative. Its molecular structure consists of a thiophene ring substituted with a hydroxyl group (-OH) at the 3-position and a formyl (aldehyde, -CHO) group at the 2-position.

The presence of both a hydroxyl and a carbaldehyde group on the thiophene ring makes it a highly reactive and versatile intermediate in organic synthesis. The hydroxyl group can act as a nucleophile or be converted into other functional groups, while the aldehyde group is susceptible to nucleophilic attack and can participate in various condensation and oxidation-reduction reactions. The relative positions of these functional groups also allow for the formation of fused heterocyclic systems.

Table 1: Chemical and Physical Properties of Thiophene and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

| Thiophene | C₄H₄S | 84.14 | Colorless liquid | 84 |

| Thiophene-2-carbaldehyde (B41791) | C₅H₄OS | 112.15 | Colorless liquid | 198 |

| Methyl 3-hydroxythiophene-2-carboxylate | C₆H₆O₃S | 158.18 | Solid | Not available |

| 3-Methoxythiophene-2-carbaldehyde | C₆H₆O₂S | 142.18 | Not available | Not available |

| Thieno[3,2-b]thiophene-2-carbaldehyde | C₇H₄OS₂ | 168.24 | Not available | 308.5 |

Note: Data sourced from various chemical suppliers and databases. wikipedia.orgwikipedia.orgsigmaaldrich.comfishersci.cabiosynth.com "Not available" indicates that the data was not readily found in the searched sources.

Overview of Research Trajectories and Scholarly Contributions

Research involving this compound and its derivatives has primarily focused on their utility as synthons for more complex heterocyclic structures. For instance, its related compound, methyl 3-hydroxythiophene-2-carboxylate, is used as a reactant in the synthesis of nitro-products. chemicalbook.com

The aldehyde functional group of thiophene-2-carbaldehyde, an isomer of the title compound, is a precursor to many drugs, highlighting the pharmaceutical importance of this class of molecules. wikipedia.org Synthetic methods to produce thiophenecarboxaldehydes are of significant interest, with methods like the Vilsmeier reaction and chloromethylation being employed. wikipedia.org A one-step synthesis of 2-thiophenecarboxaldehyde using thiophene, solid phosgene, and N,N-dimethylformamide has also been reported. google.com

Furthermore, derivatives such as 3-methylthiophene-2-carbaldehyde oxime are used as building blocks for creating more complex organic molecules and are investigated for their potential in developing therapeutics for the central nervous system. The polymerization of thiophene-2-carbaldehyde has also been explored to create novel polymeric materials with specific morphological and electronic properties. journalskuwait.org The development of new synthetic routes and the exploration of the reactivity of functionalized thiophenes like this compound continue to be active areas of chemical research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxythiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S/c6-3-5-4(7)1-2-8-5/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBCZPRINVZQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635523 | |

| Record name | 2-(Hydroxymethylidene)thiophen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5118-08-1 | |

| Record name | 2-(Hydroxymethylidene)thiophen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxythiophene 2 Carbaldehyde

Classical Synthetic Routes

Electrophilic formylation represents a direct approach to introduce a formyl group onto the thiophene (B33073) ring. The Vilsmeier-Haack reaction is a prominent example of this strategy. thieme-connect.deorganic-chemistry.org This reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. thieme-connect.deorganic-chemistry.org

The formylation of thiophene and its derivatives generally occurs at the α-position (C2 or C5) due to the higher electron density at these positions. thieme-connect.de For 3-substituted thiophenes, the regioselectivity of formylation is influenced by the nature of the substituent at the 3-position and the steric bulk of the Vilsmeier reagent. researchgate.net For instance, the formylation of 3-methoxybenzo[b]thiophene at moderate temperatures yields the 2-formyl derivative. rsc.org However, under more vigorous conditions, other products like 3-chloro-2-formylbenzo[b]thiophene can be formed. rsc.org

Kinetic studies of the Vilsmeier-Haack reaction with thiophene derivatives have shown that the reaction order depends on the substrate's reactivity. rsc.org Highly reactive substrates, such as 2-methoxythiophene, follow second-order kinetics, where the rate is independent of the substrate concentration. In contrast, less reactive thiophenes exhibit third-order kinetics. rsc.org

It's important to note that direct formylation of 3-hydroxythiophene can be challenging due to the activating and directing effects of the hydroxyl group, which can lead to a mixture of products or undesired side reactions. Therefore, protection of the hydroxyl group as an ether (e.g., methoxy) is often a necessary preliminary step.

Table 1: Examples of Vilsmeier-Haack Formylation of Thiophene Derivatives

| Starting Material | Reagents | Product | Reference |

| 3-Methoxybenzo[b]thiophene | DMF, POCl₃ (moderate temp.) | 2-Formyl-3-methoxybenzo[b]thiophene | rsc.org |

| Thiophene | DMF, POCl₃ | Thiophene-2-carboxaldehyde | wikipedia.org |

| 3-Methylthiophene | N-Formylpyrrolidine | 3-Methylthiophene-2-carbaldehyde (major) | researchgate.net |

This table is for illustrative purposes and may not directly correspond to the synthesis of 3-hydroxythiophene-2-carbaldehyde without appropriate modifications.

Condensation-based cyclization methods provide an alternative and often highly efficient route to substituted thiophenes. The Gewald aminothiophene synthesis is a cornerstone of this approach. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgderpharmachemica.comresearchgate.net

While the classical Gewald reaction produces 2-aminothiophenes, modifications of this reaction can lead to other functionalized thiophenes. researchgate.netarkat-usa.org For instance, by carefully choosing the starting materials and reaction conditions, it is possible to synthesize 3-hydroxythiophene derivatives. One synthetic strategy involves the reaction of an α-mercapto ketone or aldehyde with an activated acetonitrile (B52724) derivative. arkat-usa.org The reaction proceeds through a Knoevenagel-Cope condensation followed by an intramolecular ring closure. arkat-usa.org

Another approach involves the cyclization of precursor molecules like ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with reagents such as N-(4-acetylphenyl)-2-chloroacetamide. This leads to the formation of 3-hydroxythiophene-2-carboxamide (B1395583) derivatives, which can be further modified. nih.govresearchgate.net

Table 2: Key Features of the Gewald Reaction

| Feature | Description | Reference |

| Reactants | Ketone/aldehyde, α-cyanoester, elemental sulfur | wikipedia.orgorganic-chemistry.org |

| Catalyst | Base (e.g., morpholine, piperidine) | arkat-usa.org |

| Product | Polysubstituted 2-aminothiophene | derpharmachemica.comresearchgate.net |

| Mechanism | Knoevenagel condensation followed by cyclization | wikipedia.org |

Modern and Advanced Methodologies

Modern synthetic methods often focus on achieving high regioselectivity in the functionalization of the thiophene ring. This is particularly crucial for the synthesis of specifically substituted derivatives like this compound. One powerful technique is the use of directed metalation, where a directing group on the thiophene ring guides a metalating agent (typically an organolithium reagent) to a specific position. The resulting organometallic intermediate can then be trapped with an electrophile, such as DMF, to introduce a formyl group. nih.gov

Another emerging area is the transition-metal-catalyzed C-H bond functionalization. nih.gov This approach allows for the direct conversion of a C-H bond into a C-C or C-X bond, often with high selectivity. While still an evolving field for thiophene synthesis, it holds significant promise for the regioselective introduction of functional groups.

The synthesis of nonsymmetric cyclic peptides has been achieved through a stapling reaction involving 2-acetyl-thiophene-3-carboxaldehyde with primary amines and thiols, demonstrating a regioselective formation of a thieno[2,3-c]pyrrole bridge. nih.gov Similarly, a chemo- and regioselective Br/Li exchange reaction has been utilized for the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. researchgate.net

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the construction of complex molecules. rsc.orgrsc.org Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are widely used to form C-C bonds by coupling an organometallic reagent with an organic halide. These methods can be applied to pre-functionalized thiophenes to build up the desired substitution pattern. For example, a thiophene bearing a halogen at the 2-position and a protected hydroxyl group at the 3-position could be coupled with a formyl-equivalent synthon.

Indium organometallics have also been shown to be effective in palladium-catalyzed cross-coupling reactions for the synthesis of functionalized thiophenes. rsc.orgrsc.org These reactions can be performed sequentially to create unsymmetrical disubstituted thiophenes. rsc.orgrsc.org Copper-catalyzed reactions are also employed in the synthesis of halogenated thiophenes and other derivatives. nih.gov

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, often referred to as "green chemistry." derpharmachemica.comresearchgate.net This includes the use of less hazardous solvents, reducing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents.

In the context of thiophene synthesis, green approaches have been applied to the Gewald reaction. derpharmachemica.comresearchgate.net For example, microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times for the Gewald reaction. wikipedia.orgderpharmachemica.com The use of environmentally benign solvents like ethanol (B145695) and non-toxic inorganic reagents under mild conditions is another hallmark of green synthetic strategies for thiophenes. nih.gov

Furthermore, efforts are being made to develop metal-free catalytic systems to avoid the use of potentially toxic and expensive heavy metals. royalsocietypublishing.org For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst for the Hantzsch pyridine (B92270) synthesis involving thiophene derivatives under solvent-free conditions. royalsocietypublishing.org The development of syntheses in alternative media, such as ionic liquids or deep eutectic solvents, is also a growing area of interest for making thiophene synthesis more sustainable. rsc.org

Multicomponent Reaction Design for Thiophene Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation, making it a cornerstone of green chemistry and drug discovery. nih.govtandfonline.com The design of MCRs for constructing complex heterocyclic scaffolds like thiophenes is a subject of ongoing research, driven by the prevalence of the thiophene ring in pharmaceuticals, natural products, and materials science. nih.gov

The synthesis of substituted thiophenes via MCRs often involves the one-pot combination of a sulfur source, a 1,4-dicarbonyl precursor (or its equivalent), and other components to introduce desired functionalities. derpharmachemica.com Various catalytic systems, including metal-based catalysts (e.g., copper(I)), base catalysis, and catalyst-free conditions, have been developed to facilitate these transformations. tandfonline.comacs.org

A prominent example of a reaction that, while not always a three-component reaction in its initial conception, provides a foundation for MCR design toward 3-hydroxythiophenes is the Fiesselmann Thiophene Synthesis . This reaction traditionally involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives. derpharmachemica.comwikipedia.org The core principle involves a base-catalyzed conjugate addition of the thiol to the activated triple bond, followed by an intramolecular cyclization (a Dieckmann-type condensation) to form the thiophene ring. wikipedia.org

The versatility of the Fiesselmann synthesis allows for variations that align more closely with a multicomponent design. For instance, α-mercaptocarbonyl compounds can be used in place of thioglycolic acid derivatives, expanding the scope of the reaction. derpharmachemica.com Furthermore, related strategies can construct the thiophene ring from non-heterocyclic, open-chain precursors by introducing a sulfur source to a molecule containing the necessary carbon framework. derpharmachemica.com

Another powerful MCR for thiophene synthesis is the Gewald Aminothiophene Synthesis , which typically combines a ketone or aldehyde, an α-cyanoester (or related active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. derpharmachemica.com While this reaction classically yields 2-aminothiophenes, its principles of in-situ Knoevenagel condensation followed by sulfur addition and cyclization illustrate the power of MCRs in rapidly building substituted thiophene rings.

Designing an MCR specifically for This compound would involve the strategic selection of starting materials that, upon cyclization, yield the desired hydroxyl and formyl groups at the C3 and C2 positions, respectively. This could be envisioned through a modification of the Fiesselmann approach, where a derivative of thioglycolic acid is reacted with a three-carbon component already bearing the aldehyde functionality (or a protected precursor).

Recent research has demonstrated the power of MCRs in creating diverse thiophene derivatives. For example, copper(I)-catalyzed denitrogenative reactions involving terminal alkynes, N-sulfonyl azides, and specific thiolates can produce fully substituted thiophenes in a one-pot process. acs.org Such methodologies highlight the potential for designing a specific MCR to target this compound by carefully choosing the alkyne and other reaction partners.

The table below summarizes key features of foundational multicomponent strategies applicable to the synthesis of functionalized thiophenes.

| Reaction Name | Key Reactants | Typical Product | Relevance to 3-Hydroxythiophene Synthesis |

| Fiesselmann Synthesis | α,β-Acetylenic ester, Thioglycolic acid derivative, Base | 3-Hydroxythiophene-2-carboxylate ester | Directly provides the 3-hydroxythiophene core. The ester can be a precursor to the 2-carbaldehyde group. derpharmachemica.comwikipedia.org |

| Gewald Synthesis | Carbonyl compound, Active methylene nitrile, Elemental sulfur, Base | 2-Aminothiophene | Demonstrates a powerful MCR strategy for thiophene formation, though not directly yielding the hydroxy substituent. derpharmachemica.com |

| Copper-Catalyzed MCR | Terminal alkyne, N-Sulfonyl azide, Thiolate salt | Fully substituted thiophene | Offers a versatile and modern approach where components could be selected to install the required hydroxyl and aldehyde precursors. acs.org |

A plausible MCR design for a 3-hydroxythiophene scaffold closely related to the target compound could involve the one-step reaction of an N-(4-acetylphenyl)-2-chloroacetamide with an ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivative in the presence of a base like sodium ethoxide. nih.gov This reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization to yield a 3-hydroxythiophene-2-carboxamide derivative, demonstrating a modern approach to building the core structure in a single step. nih.govresearchgate.net

Chemical Reactivity and Transformation Pathways

Reactivity of the Aldehyde Moiety

The aldehyde functional group (-CHO) at the 2-position of the thiophene (B33073) ring is a primary site of chemical reactivity. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the group can readily participate in oxidation and reduction reactions.

A representative nucleophilic addition reaction for aldehydes is the formation of a cyanohydrin. libretexts.org When 3-hydroxythiophene-2-carbaldehyde is treated with a source of cyanide ion (e.g., HCN or NaCN), followed by acidification, the corresponding cyanohydrin is formed.

General Mechanism: Nucleophilic Addition to an Aldehyde

| Step | Description |

| 1. Nucleophilic Attack | The nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon. The π-electrons of the C=O bond move to the oxygen atom. |

| 2. Intermediate Formation | A tetrahedral alkoxide intermediate is formed. |

| 3. Protonation | The alkoxide intermediate is protonated by an acid source (H-A) to give the final alcohol product. |

The reactivity of the aldehyde can be influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance around the carbonyl carbon. pressbooks.pub

The aldehyde moiety of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the aldehyde group to a carboxylic acid can be achieved using various oxidizing agents. While specific studies on the oxidation of this compound are limited, related thiophene aldehydes can be oxidized to their corresponding carboxylic acids. For instance, thiophene-2-carbaldehyde (B41791) is oxidized to thiophene-2-carboxylic acid using chromium-based reagents.

Reduction: The reduction of the aldehyde group to a primary alcohol, yielding (3-hydroxytiophen-2-yl)methanol, is a common transformation. This can be accomplished using hydride-based reducing agents.

Common Reducing Agents for Aldehydes

| Reagent | Description |

| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent that readily converts aldehydes to primary alcohols. The addition of the hydride ion is effectively irreversible. masterorganicchemistry.com |

| Lithium aluminum hydride (LiAlH₄) | A more powerful reducing agent than NaBH₄, also capable of reducing aldehydes to primary alcohols. |

Reactivity of the Hydroxyl Group

The hydroxyl group at the 3-position is another key functional group, participating in reactions such as alkylation and acylation, and is central to the molecule's tautomeric behavior.

The hydroxyl group of 3-hydroxythiophenes can be derivatized through O-alkylation and O-acylation. Research has shown that the enolates derived from 3-hydroxythiophenes, formed by treatment with a base, can be alkylated and acylated on the oxygen atom with high regioselectivity. rsc.orgrsc.org This indicates that the deprotonated form of this compound would preferentially undergo reaction at the oxygen atom rather than at a carbon atom of the ring.

O-Alkylation: This reaction involves the introduction of an alkyl group onto the oxygen atom to form an ether. This is typically achieved by deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

O-Acylation: This reaction involves the introduction of an acyl group to form an ester. This can be accomplished using acylating agents such as acyl chlorides or anhydrides, often under acidic conditions or in the presence of a base. nih.gov

3-Hydroxythiophenes, including this compound, exist in a solvent-dependent equilibrium with their keto tautomers, in this case, thiophen-3(2H)-one. rsc.orgrsc.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the relocation of a double bond.

The position of this equilibrium is influenced by the solvent. In many cases, the amount of the hydroxy (enol) tautomer is significant. rsc.org The stability of the different tautomeric forms can be influenced by factors such as intramolecular hydrogen bonding and the electronic nature of substituents. nih.gov The oxidation of 3-hydroxythiophenes can proceed through the abstraction of a hydrogen atom from the thiophen-3(2H)-one tautomer, leading to the formation of a 3-oxothiophen-2-yl radical. rsc.org

Tautomeric Equilibrium of 3-Hydroxythiophene

| Tautomer | Structure | Description |

| Enol Form | 3-Hydroxythiophene | The aromatic hydroxy form. |

| Keto Form | Thiophen-3(2H)-one | The non-aromatic keto form. |

Thiophene Ring Reactivity

The thiophene ring is an aromatic heterocycle and can undergo reactions typical of aromatic systems, such as electrophilic substitution. However, its reactivity is modulated by the presence of the electron-donating hydroxyl group and the electron-withdrawing aldehyde group.

3-Hydroxythiophenes are generally found to be less reactive towards electrophiles compared to analogous systems like 3-hydroxypyrroles. rsc.orgrsc.org Nevertheless, electrophilic substitution on the thiophene ring is possible. For example, the Vilsmeier formylation, an electrophilic substitution reaction, has been successfully performed on a 5-methylsulfanyl derivative of 3-hydroxythiophene at the 2-position. rsc.orgrsc.org

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (an "onium" intermediate), followed by the loss of a proton to restore aromaticity. researchgate.net The position of electrophilic attack on the thiophene ring is influenced by the directing effects of the existing substituents. The hydroxyl group is an activating, ortho-para director, while the aldehyde group is a deactivating, meta director. The outcome of an electrophilic substitution reaction on this compound would depend on the interplay of these directing effects and the reaction conditions.

Furthermore, oxidation of the thiophene ring itself can occur. For instance, certain thiophene derivatives are metabolized in biological systems via oxidation at the C-5 position of the thiophene ring, which can lead to the formation of reactive metabolites. nih.gov

Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on this compound is controlled by the combined directing effects of the two substituents. The hydroxyl group at the C-3 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself, which correspond to the C-2, C-4, and C-5 positions. Conversely, the carbaldehyde at the C-2 position is a deactivating group that directs incoming electrophiles to the meta position, which corresponds to the C-4 and C-5 positions.

The synergistic directing effect of both groups strongly favors substitution at the C-4 position. However, the C-5 position is also activated by the hydroxyl group. The precise outcome often depends on the nature and steric bulk of the electrophile and the reaction conditions. For instance, in reactions like the Vilsmeier-Haack formylation, which is effective for electron-rich aromatic compounds, substitution is highly predictable. Current time information in Bangalore, IN.mdpi.comnih.govresearchgate.net Studies on related 3-substituted thiophenes show that the regioselectivity of formylation can be tuned based on the size of the Vilsmeier reagent, with smaller reagents favoring the 2-position and larger reagents favoring the 5-position. researchgate.net Given that the 2-position is blocked in this compound, substitution is anticipated at the other activated sites.

Halogenation, such as bromination with N-bromosuccinimide (NBS), is a common electrophilic substitution reaction. In analogous systems like thieno[3,2-b]thiophene-2-carbaldehyde, bromination with NBS occurs selectively at the 5-position, highlighting the tendency for substitution to occur at the available activated position furthest from the deactivating aldehyde group.

The expected regioselectivity for various electrophilic substitution reactions on this compound is summarized below.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product | Rationale |

|---|---|---|---|

| Bromination | Br2 or NBS | 4-Bromo-3-hydroxythiophene-2-carbaldehyde | The C-4 position is activated by the hydroxyl group and is the meta-directing position for the aldehyde. |

| Nitration | HNO3/H2SO4 | 4-Nitro-3-hydroxythiophene-2-carbaldehyde | Strong activation of the C-4 position by the hydroxyl group overcomes the deactivating effect of the aldehyde. |

| Formylation | Vilsmeier-Haack (POCl3, DMF) | 3-Hydroxythiophene-2,4-dicarbaldehyde | The powerful activating effect of the hydroxyl group directs formylation to the C-4 position. |

| Acylation | Friedel-Crafts (e.g., AcCl, AlCl3) | 4-Acetyl-3-hydroxythiophene-2-carbaldehyde | The C-4 position is the most electronically enriched and sterically accessible site for acylation. |

Directed Lithiation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a Directed Metalation Group (DMG). mdpi.com In this compound, both functional groups present challenges and opportunities for this methodology. The hydroxyl group is a potent DMG; however, its acidic proton will be readily deprotonated by a strong organolithium base. researchgate.net Similarly, the aldehyde carbonyl is highly susceptible to nucleophilic attack by the organolithium reagent. orgsyn.org

Therefore, a successful directed lithiation strategy requires the protection of both the hydroxyl and aldehyde functionalities prior to the metalation step. The hydroxyl group can be converted to a more robust DMG, such as a methoxy (B1213986) (OMe), methoxymethyl (MOM) ether, or carbamate. wikipedia.org The aldehyde is typically protected as an acetal, for example, a 1,3-dioxolane.

Once protected, the derivative, such as 3-methoxy-2-(1,3-dioxolan-2-yl)thiophene, can undergo regioselective lithiation. The 3-methoxy group would direct the organolithium base (e.g., n-butyllithium) to deprotonate the ortho C-2 position. However, since this position is already substituted, lithiation at other positions must be considered. An alternative and often more reliable method is halogen-lithium exchange. A 5-bromo-3-(protected)-thiophene-2-(protected)-carbaldehyde intermediate can be selectively lithiated at the C-5 position using an organolithium reagent at low temperatures.

The resulting lithiated thiophene is a versatile nucleophilic intermediate that can be quenched with a wide array of electrophiles to introduce new functional groups. This pathway allows for the synthesis of diverse 5-substituted derivatives that are not readily accessible through electrophilic substitution.

Table 2: Functionalization of Protected this compound via Lithiation

| Electrophile | Reagent Example | Functional Group Introduced at C-5 | Resulting Compound Class (after deprotection) |

|---|---|---|---|

| Carbon Dioxide | CO2 (gas) | -COOH (Carboxylic acid) | 2-Formyl-3-hydroxythiophene-5-carboxylic acid |

| Alkyl Halide | CH3I (Iodomethane) | -CH3 (Methyl) | 3-Hydroxy-5-methylthiophene-2-carbaldehyde |

| Silyl Halide | (CH3)3SiCl (Trimethylsilyl chloride) | -Si(CH3)3 (Trimethylsilyl) | 3-Hydroxy-5-(trimethylsilyl)thiophene-2-carbaldehyde |

| Aldehyde/Ketone | CH3CHO (Acetaldehyde) | -CH(OH)CH3 (Hydroxyethyl) | 5-(1-Hydroxyethyl)-3-hydroxythiophene-2-carbaldehyde |

| Disulfide | (CH3S)2 (Dimethyl disulfide) | -SCH3 (Methylthio) | 3-Hydroxy-5-(methylthio)thiophene-2-carbaldehyde |

This two-step sequence of protection-lithiation-functionalization provides a powerful and regioselective route to novel derivatives of this compound, greatly expanding its utility as a synthetic building block.

Derivatization and Complexation Studies

Synthesis of Iminol Ligands (Schiff Bases)

The most prominent derivatization of 3-Hydroxythiophene-2-carbaldehyde involves the synthesis of iminol ligands, commonly known as Schiff bases. These compounds are pivotal in the development of novel metal complexes.

Schiff bases are synthesized through a nucleophilic addition-elimination reaction between a primary amine and a carbonyl compound. In the case of this compound, the aldehyde group readily undergoes a condensation reaction with various primary amines. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695), often with a few drops of an acid catalyst like glacial acetic acid or concentrated H₂SO₄ to facilitate the dehydration step. orientjchem.org

The general mechanism involves the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the characteristic azomethine or imine group (-CH=N-), resulting in the Schiff base ligand. teikyomedicaljournal.com The presence of the hydroxyl group at the 3-position of the thiophene (B33073) ring remains intact during this process, making it available for subsequent coordination with metal ions.

The structural diversity of the iminol ligands derived from this compound is achieved by varying the primary amine reactant. A wide array of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to create a library of Schiff bases with distinct steric and electronic properties. For instance, condensation with substituted anilines, diamines like o-phenylenediamine, or aminobenzoic acids leads to bi- or multidentate ligands. orientjchem.orgnih.gov

The successful formation of these Schiff bases is confirmed using various spectroscopic techniques.

FT-IR Spectroscopy : A key indicator is the disappearance of the C=O stretching band of the aldehyde and the appearance of a new, strong absorption band in the range of 1587-1645 cm⁻¹, which is characteristic of the C=N (azomethine) stretching vibration.

¹H-NMR Spectroscopy : The formation of the imine bond is confirmed by the appearance of a singlet signal in the δ 8.4-11.00 ppm region, corresponding to the azomethine proton (-CH=N-). sapub.orgnih.gov

The table below illustrates the structural variety of Schiff bases that can be synthesized from this compound and different primary amines.

| Reactant Amine | Resulting Schiff Base Structure (Illustrative) |

| Aniline | |

| Ethylenediamine | |

| 2-Aminobenzoic acid |

Coordination Chemistry with Metal Ions

Schiff bases derived from this compound are excellent chelating agents. The presence of multiple donor atoms, such as the imine nitrogen, the phenolic oxygen, and potentially the thiophene sulfur, allows them to form stable complexes with a variety of metal ions.

Metal chelates are typically synthesized by reacting the Schiff base ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a 1:1 or 2:1 ligand-to-metal molar ratio. The reaction is generally conducted in a hot ethanolic solution and refluxed for several hours. Upon cooling, the metal complex often precipitates out of the solution and can be purified by recrystallization.

Characterization of the resulting metal chelates involves several analytical methods:

Elemental Analysis : Confirms the stoichiometric formula of the complex.

Molar Conductance Measurements : Determine whether the complex is an electrolyte or non-electrolyte in a given solvent. nih.gov

Magnetic Susceptibility and UV-Visible Spectroscopy : Provide insights into the geometry of the metal center. nih.govresearchgate.net

FT-IR Spectroscopy : Crucial for identifying the ligand's binding sites to the metal ion.

The table below lists representative metal complexes formed from Schiff bases of this compound.

| Metal Ion | Schiff Base Ligand | General Formula of Complex |

| Co(II) | Bis(3-hydroxy-2-thiophenecarbaldehyde)ethylenediimine | [Co(L)] |

| Ni(II) | N-(3-hydroxy-2-thenylidene)aniline | [Ni(L)₂(H₂O)₂] |

| Cu(II) | N-(3-hydroxy-2-thenylidene)-2-aminobenzoic acid | [Cu(L)₂] |

| Zn(II) | Bis(3-hydroxy-2-thiophenecarbaldehyde)ethylenediimine | [Zn(L)] |

For Schiff bases derived from this compound, the primary coordination sites are the nitrogen atom of the azomethine group and the oxygen atom of the deprotonated hydroxyl group. researchgate.net This is evidenced by spectroscopic data:

In the FT-IR spectra of the metal complexes, the C=N stretching vibration band shifts to a different frequency (either higher or lower) compared to the free ligand. This shift indicates the coordination of the azomethine nitrogen to the central metal ion.

The disappearance of the broad O-H stretching band from the ligand's spectrum upon complexation confirms the deprotonation of the hydroxyl group and the coordination of the oxygen atom to the metal.

New bands appearing in the far-infrared region (typically 435-748 cm⁻¹) can be assigned to M-N and M-O vibrations, further confirming chelation.

The thiophene sulfur atom can also participate in coordination, making the ligand potentially tridentate (ONS donor sites). nih.gov This multi-donor capability allows for the formation of complexes with various coordination geometries, which are influenced by the nature of the metal ion and the steric bulk of the ligand. Common geometries observed include tetrahedral, square planar, and octahedral. nih.govnih.govresearchgate.net For instance, Zn(II) and Cd(II) complexes often exhibit a distorted tetrahedral geometry, while Ni(II) and Cu(II) complexes can adopt square planar or octahedral structures. nih.govresearchgate.net

Further Functional Group Transformations

Beyond the formation of Schiff bases, the functional groups of this compound can undergo other transformations, expanding its synthetic utility.

Conversion to Carboxamides : The aldehyde group can be transformed into a carboxamide. Synthetic strategies have been proposed for the synthesis of 3-hydroxythiophene-2-carboxamide (B1395583) derivatives through the cyclization of acyclic precursors. nih.gov This transformation involves converting the aldehyde functionality into a more complex amide structure, which is also a valuable pharmacophore. nih.govresearchgate.net

Reduction of the Aldehyde : The carbaldehyde group can be reduced to a primary alcohol (-CH₂OH) using standard reducing agents like sodium borohydride (B1222165). smolecule.com This creates a new diol derivative, 2-(hydroxymethyl)thiophen-3-ol, which can serve as a precursor for other classes of compounds.

Suzuki-Miyaura Reactions : While typically performed on halo-thiophenes, the thiophene ring can be functionalized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov By first converting the hydroxyl group to a non-participating group (e.g., triflate) and halogenating the ring, C-C bonds can be formed to synthesize complex biaryl structures.

These transformations highlight the potential of this compound as a versatile building block for creating a wide range of structurally complex organic molecules for various applications.

Conversion to Carboxylic Acid and Ester Derivatives

The aldehyde functional group of this compound is readily susceptible to oxidation to form the corresponding carboxylic acid, 3-hydroxythiophene-2-carboxylic acid. This transformation is a fundamental step in creating a variety of ester derivatives. The resulting carboxylic acid serves as a key intermediate for the synthesis of esters through Fischer esterification or by conversion to a more reactive acyl chloride followed by reaction with an alcohol.

The direct conversion to esters is also a common strategy. The synthesis of methyl 3-hydroxythiophene-2-carboxylate, a notable derivative, highlights the utility of these transformations. sigmaaldrich.com Standard oxidation reagents such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O) can be employed to convert the aldehyde to a carboxylic acid. Subsequent esterification with an alcohol, typically in the presence of an acid catalyst, yields the desired ester.

Below is a table summarizing typical reactions for the synthesis of carboxylic acid and ester derivatives from this compound.

Table 1: Synthesis of Carboxylic Acid and Ester Derivatives

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| This compound | 1. Ag₂O, NaOH/H₂O 2. H₃O⁺ | 3-Hydroxythiophene-2-carboxylic acid |

| 3-Hydroxythiophene-2-carboxylic acid | CH₃OH, H₂SO₄ (cat.), Reflux | Methyl 3-hydroxythiophene-2-carboxylate |

Formation of Ethers and Acetals

The hydroxyl and aldehyde groups of this compound provide dual sites for derivatization through the formation of ethers and acetals, respectively.

Ether Formation: The phenolic hydroxyl group at the C3 position can be converted into an ether via Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH), to form a more nucleophilic enolate or thiophenoxide, which then undergoes nucleophilic substitution with an alkyl halide. ed.ac.uk This method allows for the introduction of a variety of alkyl or aryl groups, thereby modifying the compound's steric and electronic properties. For example, reaction with methyl iodide after deprotonation yields 3-methoxythiophene-2-carbaldehyde.

Acetal Formation: The aldehyde group at the C2 position readily reacts with alcohols or diols under acidic conditions to form acetals. This reaction is often used as a protecting group strategy in multi-step syntheses to prevent the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified. The formation of a cyclic acetal using a diol like ethylene glycol is particularly common due to the thermodynamic stability of the resulting five-membered ring. These acetals are stable under neutral or basic conditions but can be easily hydrolyzed back to the aldehyde using aqueous acid.

The table below outlines representative reactions for the synthesis of ether and acetal derivatives.

Table 2: Synthesis of Ether and Acetal Derivatives

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| This compound | 1. NaH, THF 2. CH₃I | 3-Methoxythiophene-2-carbaldehyde |

| This compound | 1. K₂CO₃, Acetone 2. CH₃CH₂Br | 3-Ethoxythiophene-2-carbaldehyde |

| This compound | Ethylene glycol, p-TsOH, Toluene, Reflux | 2-(1,3-dioxolan-2-yl)thiophen-3-ol |

Spectroscopic and Advanced Analytical Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 3-hydroxythiophene derivatives, the chemical shifts (δ) and coupling constants (J) of the protons on the thiophene (B33073) ring are characteristic. In a typical ¹H NMR spectrum of a 3-hydroxythiophene, the protons at positions 2, 4, and 5 exhibit distinct signals. For instance, in the parent 3-hydroxythiophene, the proton at position 2 (H2) resonates at approximately 6.29 ppm, H4 at 6.71 ppm, and H5 at 7.10 ppm when measured in deuterochloroform (CDCl₃). rsc.org The coupling constants between these protons are also revealing, with a ³J(H4,H5) coupling of 5.1 Hz, a ⁴J(H2,H4) of 1.6 Hz, and a ⁴J(H2,H5) of 3.2 Hz observed. rsc.org The introduction of a carbaldehyde group at the 2-position significantly influences the chemical shifts of the remaining ring protons due to its electron-withdrawing nature.

| Proton | Chemical Shift (ppm) in CDCl₃ | Coupling Constants (Hz) |

| H2 | 6.29 | ⁴J(H2,H4) = 1.6, ⁴J(H2,H5) = 3.2 |

| H4 | 6.71 | ³J(H4,H5) = 5.1 |

| H5 | 7.10 |

Note: Data for parent 3-hydroxythiophene. The presence of a 2-carbaldehyde group will alter these values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. Each unique carbon atom in 3-Hydroxythiophene-2-carbaldehyde gives rise to a distinct signal. In the parent 3-hydroxythiophene, the carbon atoms of the thiophene ring show characteristic chemical shifts. For example, C2 appears at approximately 98.0 ppm, C3 at 155.1 ppm, C4 at 119.9 ppm, and C5 at 124.4 ppm in CDCl₃. rsc.org The aldehyde carbon (CHO) of a carbaldehyde group typically resonates in the downfield region of the spectrum, often around 180-200 ppm. For thiophene-2-carbaldehyde (B41791), the aldehydic carbon appears at 183.1 ppm. rsc.org

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |

| C2 | 98.0 |

| C3 | 155.1 |

| C4 | 119.9 |

| C5 | 124.4 |

Note: Data for parent 3-hydroxythiophene. The presence of a 2-carbaldehyde group will alter these values, and an additional signal for the aldehyde carbon will be present.

Vibrational Spectroscopy for Characteristic Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and thiophene ring C-H and C-S bonds.

The hydroxyl group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl group of the aldehyde will show a strong, sharp absorption band in the range of 1660-1740 cm⁻¹. For comparison, the C=O stretching frequency for thiophene-2-carbaldehyde is reported at 1665 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the thiophene ring are expected in the region of 3000-3100 cm⁻¹, while C-C and C-S stretching vibrations of the ring will appear in the fingerprint region (below 1500 cm⁻¹).

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorption maxima (λ_max). The thiophene ring itself is a chromophore, and the presence of the hydroxyl and carbaldehyde groups will influence the electronic transitions, typically causing a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift). The specific λ_max values are dependent on the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the loss of the entire formyl group (CHO, M-29). libretexts.org For aromatic aldehydes, the fragmentation can be more complex. In the case of thiophene derivatives, fragmentation often involves the cleavage of the thiophene ring. researchgate.net The McLafferty rearrangement is another common fragmentation pathway for aldehydes and ketones with a sufficiently long alkyl chain, although it is less likely in this specific compound. youtube.comyoutube.com

Chromatographic Techniques for Purity Assessment and Isolation Methodologies (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation and purification.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. rsc.org By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the purity can be visualized. A pure compound should ideally show a single spot.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic technique that provides high-resolution separation of compounds. It is widely used to determine the purity of a sample with high accuracy. By using a suitable column and mobile phase, a chromatogram is obtained where the area of the peak corresponding to this compound is proportional to its concentration, allowing for precise purity determination.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties, stability, and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. However, specific DFT studies detailing the electronic structure and energetics of 3-Hydroxythiophene-2-carbaldehyde have not been identified in the surveyed literature.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

No specific FMO analysis or data table for this compound has been found. For context, studies on related 3-hydroxythiophene-2-carboxamide (B1395583) derivatives have utilized DFT calculations to determine their HOMO-LUMO energy gaps, finding that substitutions on the thiophene (B33073) ring significantly influence these values nih.gov. Such analyses for this compound would be necessary to quantify its electronic properties and reactivity, but this information is not currently available.

Analysis of charge distribution and the generation of Molecular Electrostatic Potential (MEP) maps are standard computational tools to visualize the electron density around a molecule and predict sites for electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of high electron density (negative potential), while blue regions signify electron-deficient areas (positive potential).

Specific charge distribution data and MEP maps for this compound are not present in the available literature. Computational studies on other thiophene derivatives have used Mulliken population analysis and MEP maps to describe charge transfer processes and identify reactive sites nih.gov. A similar investigation would be required to map the electrostatic potential of this compound and understand its charge distribution.

Conformational Analysis and Molecular Mechanics Simulations

Conformational analysis is used to determine the most stable three-dimensional arrangements of a molecule. This is particularly important for this compound due to the potential for different orientations of the hydroxyl and carbaldehyde groups, which can be influenced by intramolecular interactions.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful tools to elucidate reaction mechanisms, map potential energy surfaces, and identify transition states. This can offer insights into the reactivity of this compound in various chemical transformations.

No computational studies that elucidate specific reaction mechanisms involving this compound have been found. The synthesis of this compound and its derivatives is known, but the detailed step-by-step mechanisms have not been computationally modeled and reported in the literature.

Role As a Precursor in Advanced Chemical Syntheses

Building Block for Complex Heterocyclic Systems

The thiophene (B33073) ring is a privileged scaffold in organic and medicinal chemistry, forming the core of numerous biologically active compounds and advanced materials. nih.govossila.com 3-Hydroxythiophene-2-carbaldehyde acts as a valuable building block for the synthesis of a wide array of complex heterocyclic systems. The aldehyde and hydroxyl groups can undergo a variety of chemical transformations, allowing for the annulation of additional rings onto the thiophene core.

For instance, the reactivity of the aldehyde group allows for condensation reactions with various nucleophiles, while the hydroxyl group can be alkylated, acylated, or used to direct further substitution reactions on the thiophene ring. This dual reactivity is instrumental in constructing fused thiophene derivatives such as thieno[3,2-b]thiophenes and other related polycyclic aromatic systems. These more complex heterocyclic structures are of significant interest in materials science, particularly for applications in organic electronics. biosynth.com

The general utility of substituted thiophenes as building blocks is well-documented. ossila.com For example, derivatives like 3-methylthiophene-2-carbaldehyde oxime are used in intramolecular nitrile oxide cycloaddition reactions to generate a variety of isoxazoline-fused thiophene derivatives. This highlights the potential of the carbaldehyde functional group on the thiophene ring to participate in cyclization reactions, a key strategy for building complex heterocyclic frameworks.

Precursor for Chiral Ligands in Asymmetric Catalysis

The field of asymmetric catalysis, which utilizes chiral catalysts to produce enantiomerically pure compounds, is of paramount importance in the pharmaceutical industry. This compound has emerged as a valuable precursor for the synthesis of novel chiral ligands. researchgate.net These ligands can coordinate with metal centers to form catalysts that drive stereoselective transformations.

Specifically, this compound can be used to synthesize tridentate chiral Schiff base ligands. researchgate.net These are typically prepared through the condensation of the aldehyde with a chiral amine. The resulting ligand, which contains the thiophene ring, an imine nitrogen, and the hydroxyl oxygen, can then chelate to a metal ion, such as vanadium.

Research has shown that vanadium complexes of chiral ligands derived from this compound are effective catalysts for the enantioselective oxidation of sulfides to chiral sulfoxides using hydrogen peroxide as a green oxidant. researchgate.net In these systems, the stereochemical outcome of the reaction is dictated by the chiral environment created by the ligand around the metal center. The structural properties of this compound are comparable to salicylaldehyde, a common building block for similar ligands, making it an attractive alternative for fine-tuning the catalytic activity and enantioselectivity. researchgate.netelsevierpure.com

| Ligand Precursor | Resulting Ligand Type | Metal Complex | Catalytic Application |

| This compound | Tridentate Chiral Schiff Base | Vanadium | Asymmetric Oxidation of Sulfides |

| Salicylaldehyde | Tridentate Chiral Schiff Base | Vanadium | Asymmetric Oxidation of Sulfides |

Synthetic Intermediate for Monomers in Polymeric Materials Development

Thiophene-based polymers are a significant class of conducting polymers with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.gov The synthesis of these materials relies on the polymerization of functionalized thiophene monomers. This compound serves as a key synthetic intermediate for the creation of such monomers.

The aldehyde and hydroxyl groups on the thiophene ring can be chemically modified to introduce polymerizable functionalities or to tune the electronic properties of the resulting polymer. For example, the aldehyde can be converted into a vinyl group or other reactive moiety suitable for polymerization reactions. Research on the polymerization of thiophene-2-carbaldehyde (B41791) itself has demonstrated that thiophene aldehydes can be used to form polymeric materials. journalskuwait.orgresearchgate.net

Furthermore, the development of novel polymers often involves the synthesis of custom monomers. wwu.edu The structure of this compound allows for its incorporation into more complex monomer structures. For instance, it could be coupled with other aromatic rings through reactions involving the aldehyde or hydroxyl group, leading to monomers that, when polymerized, would produce materials with tailored optical and electronic properties. The presence of the hydroxyl group also offers a site for post-polymerization modification, allowing for further tuning of the polymer's characteristics.

Scaffold for Analogues of Known Chemical Structures

In medicinal chemistry and drug discovery, the concept of a molecular scaffold is central to the design of new therapeutic agents. A scaffold is a core chemical structure that can be systematically modified to create a library of related compounds, or analogues, for biological screening. mdpi.com The thiophene ring is considered a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets. nih.govresearchgate.net

This compound provides a versatile scaffold for the synthesis of analogues of known biologically active molecules. The thiophene ring can act as a bioisosteric replacement for other aromatic rings, such as benzene (B151609) or pyridine (B92270), in existing drug molecules. This can lead to improved pharmacological properties, such as enhanced potency, better selectivity, or a more favorable metabolic profile.

The aldehyde and hydroxyl groups serve as handles for introducing a wide variety of substituents, allowing for the exploration of the structure-activity relationship (SAR) of a particular class of compounds. For example, thiophene carboxamide scaffolds have been investigated as potential anticancer agents. mdpi.com Similarly, the 2-aminothiophene scaffold is found in a variety of compounds with diverse biological activities. researchgate.net By using this compound as a starting point, chemists can generate novel series of compounds for evaluation as potential new medicines. researchgate.net The ability to decorate the thiophene ring at multiple positions makes it an attractive starting point for creating diverse molecular architectures. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Pathways

The creation of polysubstituted thiophenes, including derivatives of 3-hydroxythiophene-2-carbaldehyde, is an area of significant interest due to their wide-ranging applications. nih.gov Current synthetic strategies often involve multi-step processes that can be inefficient. Future research will likely focus on developing more direct and atom-economical methods.

One promising approach involves the cyclization of functionalized alkynes. mdpi.comresearchgate.net This method offers a way to construct the thiophene (B33073) ring with the desired substituents in a single, regiospecific step from readily available starting materials. researchgate.net Research in this area could lead to the discovery of new catalysts and reaction conditions that improve yields and reduce waste. For instance, palladium-catalyzed cycloisomerization has shown promise in synthesizing substituted thiophenes. researchgate.net

Another area of exploration is the use of one-pot synthesis methods. For example, a one-step method for preparing 4-arylazo-3-hydroxythiophene derivatives has been successfully demonstrated. nih.gov Adapting such strategies for the synthesis of this compound could significantly streamline its production.

| Synthetic Strategy | Description | Potential Advantages |

| Cyclization of Functionalized Alkynes | Construction of the thiophene ring from acyclic S-containing alkyne precursors. mdpi.comresearchgate.net | High regioselectivity, atom economy, use of readily available starting materials. researchgate.net |

| One-Pot Synthesis | Condensation reactions that form the desired product in a single reaction vessel. nih.gov | Reduced workup steps, increased efficiency, and cleaner products. nih.gov |

| Suzuki-Miyaura Cross-Coupling | A versatile method for creating carbon-carbon bonds, useful for synthesizing aryl-substituted thiophenes. nih.govnih.gov | Good functional group tolerance, applicable to a wide range of substrates. nih.gov |

Exploration of Underexplored Reactivity and Transformation Pathways

The reactivity of this compound and its derivatives is a rich field for further study. The presence of both a hydroxyl and a carbaldehyde group on the thiophene ring allows for a wide range of chemical transformations.

Future research could focus on dearomative cycloaddition reactions. Recent studies have shown that thiophene derivatives can undergo energy transfer-catalyzed dearomative cycloadditions to form complex bicyclic and tricyclic structures. acs.orgacs.org Exploring the participation of this compound in such reactions could lead to the synthesis of novel polycyclic compounds with interesting biological or material properties.

Additionally, the aldehyde group of this compound can be transformed into other functional groups. For instance, oximation of the aldehyde to form an oxime introduces a new functional group that can participate in further reactions. The stability and isomerization of such oximes are important areas for investigation.

The hydroxyl group also offers a handle for further functionalization. For example, alkylation of the hydroxyl group to form 3-alkoxythiophene derivatives can be used to tune the electronic properties of the molecule. nih.gov The synthesis of various 3-alkoxy-4-cyanothiophenes has been achieved in two steps from 4-cyano-3-oxotetrahydrothiophene. nih.gov

Integration into Supramolecular Self-Assembly Strategies

The ability of thiophene derivatives to self-assemble into ordered nanostructures makes them attractive for applications in organic electronics and materials science. acs.orgelsevierpure.comnih.govuh.edu The self-organization of these molecules is influenced by factors such as molecule-substrate and molecule-molecule interactions, including π-π stacking of the thiophene rings. acs.orgnih.govuh.edu

Future research should explore the integration of this compound into supramolecular self-assembly strategies. The hydroxyl and carbaldehyde groups can participate in hydrogen bonding, providing an additional driving force for self-assembly alongside π-π interactions. This could lead to the formation of unique and well-defined nanostructures such as nanowires, 2-D crystals, and nanoparticle aggregates. elsevierpure.comnih.govuh.edu

The relationship between the chemical structure of thiophene-based molecules and their self-assembled microstructures is a key area of investigation. rsc.org By systematically modifying the structure of this compound, for example by introducing alkyl chains of varying lengths, it may be possible to control the resulting supramolecular architecture. rsc.org

| Supramolecular Structure | Driving Forces | Potential Applications |

| Nanoribbons | Strong π-π interactions between thiophene units. acs.org | Organic electronics, sensors. |

| 2-D Crystals | Molecule-substrate and molecule-molecule interactions, including π-π stacking and hydrogen bonding. elsevierpure.comnih.govuh.edu | Thin-film devices, catalysis. |

| Nanowires | π-π stacking and other noncovalent interactions. elsevierpure.comnih.govuh.edu | Nanoelectronics, optoelectronics. |

Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry and machine learning are becoming increasingly powerful tools for predicting the outcomes of chemical reactions and for designing new synthetic pathways. acs.org These approaches can be applied to the study of this compound to accelerate the discovery of new reactions and to optimize existing synthetic methods.

Future research could utilize machine learning models to predict the excited-state properties of this compound and its derivatives, which is crucial for understanding their behavior in photochemical reactions. acs.org Computational modeling can also be used to study the dynamics of isomerization, for instance in oxime derivatives of the parent compound.

Furthermore, density functional theory (DFT) studies can provide insights into the electronic structure and reactivity of these molecules. nih.gov This information can be used to rationalize experimental observations and to guide the design of new experiments. For example, DFT calculations can help to predict the most likely sites for electrophilic or nucleophilic attack, or to estimate the activation energies for different reaction pathways.

By combining computational modeling with experimental work, researchers can develop a deeper understanding of the chemistry of this compound and unlock its full potential for the synthesis of new and valuable compounds.

Q & A

Basic: What are the primary synthetic routes for 3-Hydroxythiophene-2-carbaldehyde, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves hydroxylation or formylation of thiophene precursors. For example, Vilsmeier-Haack formylation (using POCl₃ and DMF) is a common method for analogous thiophene carbaldehydes . To optimize yields:

- Temperature control : Maintain ≤ 0°C during electrophilic substitution to minimize side reactions.

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity for the 2-position.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves hydroxylated byproducts .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies hydroxyl (-OH, δ ~10–12 ppm) and aldehyde (-CHO, δ ~9.5–10 ppm) protons. Coupling patterns confirm thiophene ring substitution .

- IR : Strong absorption at ~1670 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) .

- X-ray crystallography : SHELX software refines crystal structures to resolve tautomerism (e.g., keto-enol forms) and hydrogen-bonding networks .

Basic: How is this compound utilized in synthesizing coordination complexes?

Answer:

It acts as a ligand precursor via Schiff base formation. For example:

- Step 1 : Condense with naphthalene-1,2-diamine in ethanol (reflux, 6 hr) to form a tridentate ligand.

- Step 2 : React with transition metals (e.g., Cu²⁺, Ni²⁺) in methanol to yield complexes. Monitor stability via UV-Vis (d-d transitions) and cyclic voltammetry .

Advanced: What experimental challenges arise in purifying this compound, and how are they addressed?

Answer:

Challenges :

- Hydroscopicity : Absorbs moisture, complicating crystallization.

- Tautomeric equilibrium : Keto-enol forms reduce purity.

Solutions : - Lyophilization : Freeze-dry under vacuum to isolate anhydrous forms.

- Chromatography : Use reverse-phase HPLC with C18 columns and 0.1% TFA in mobile phases to separate tautomers .

Advanced: How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Answer:

- Reproducibility checks : Compare solvent polarity (e.g., DMF vs. THF) and reaction times. For example, extended reflux in DMF increases oxidation byproducts.

- Mechanistic studies : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model reaction pathways and identify energy barriers for competing reactions .

- Byproduct isolation : LC-MS or GC-MS identifies dimers or oxidized species (e.g., disulfides) .

Advanced: What computational methods are suitable for studying this compound’s electronic properties and reactivity?

Answer:

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like 6-311++G(d,p) improve accuracy for sulfur-containing systems .

- Molecular docking : Screen for bioactivity using AutoDock Vina against protein targets (e.g., kinases) to guide pharmacological studies .

Advanced: How can researchers assess the pharmacological potential of this compound derivatives?

Answer:

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity via MTT assays (IC₅₀ against HeLa cells) .

- ADMET profiling : Use SwissADME to predict bioavailability, CYP450 interactions, and toxicity .

- Structural analogs : Compare with benzo[b]thiophene-2-carbaldehyde derivatives, which show anti-inflammatory activity in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.